The Discovery and Development of NLRP3-IN-15: A Potent and Selective Inflammasome Inhibitor
The Discovery and Development of NLRP3-IN-15: A Potent and Selective Inflammasome Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response. Its aberrant activation is implicated in a wide range of inflammatory diseases, making it a key therapeutic target. This technical guide details the discovery, development, and characterization of NLRP3-IN-15, a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.
Discovery and Lead Optimization
NLRP3-IN-15, also identified as compound 12a in its discovery campaign, was developed through a scaffold hybridization strategy, combining structural features of the natural product Tanshinone I with a piperidine moiety. This approach aimed to optimize potency and drug-like properties. The initial design and synthesis led to a series of compounds, with subsequent structure-activity relationship (SAR) studies guiding the optimization towards highly potent and selective NLRP3 inhibitors.
Quantitative Data Summary
The following tables summarize the key quantitative data for NLRP3-IN-15, providing a clear comparison of its in vitro and in vivo activity, as well as its pharmacokinetic profile.
Table 1: In Vitro Biological Activity of NLRP3-IN-15
| Parameter | Assay System | Value |
| IC50 (IL-1β release) | LPS- and Nigericin-induced primary mouse peritoneal macrophages (PMs) | 0.114 μM[1] |
| Inhibition of Caspase-1 (p20) Secretion | LPS- and Nigericin-induced primary mouse peritoneal macrophages (PMs) | Inhibition observed at 2 μM[1] |
| Inhibition of IL-1β (p17) Secretion | LPS- and Nigericin-induced primary mouse peritoneal macrophages (PMs) | Inhibition observed at 2 μM[1] |
| ASC Oligomerization | LPS- and Nigericin-induced primary mouse peritoneal macrophages (PMs) | Inhibits ASC oligomerization[1] |
Table 2: In Vitro Metabolic Stability of NLRP3-IN-15
| Microsome Source | Half-life (T1/2) | Intrinsic Clearance (Clint) |
| Human Liver Microsomes | 693 min[1] | 2.0 μL/min/mg[1] |
| Mouse Liver Microsomes | 693 min[1] | 2.0 μL/min/mg[1] |
Table 3: In Vivo Efficacy of NLRP3-IN-15 in a Mouse Model of Sepsis
| Animal Model | Dosage and Administration | Key Findings |
| LPS-induced septic mouse model | 50 mg/kg; intraperitoneal (i.p.) injection[1] | - Decreased serum levels of IL-1β- Relieved thickening of the alveolar wall in the lungs[1] |
Table 4: Pharmacokinetic Profile of NLRP3-IN-15 in Mice
| Administration Route | Dose (mg/kg) | T1/2 (h) | Tmax (h) | Bioavailability (F%) |
| Oral (p.o.) | 20 | 1.659[1] | 0.5[1] | 9.6[1] |
| Intraperitoneal (i.p.) | 20 | 1.807[1] | 0.167[1] | 21.2[1] |
Signaling Pathway and Mechanism of Action
NLRP3-IN-15 exerts its inhibitory effect by directly targeting the NLRP3 inflammasome complex, thereby preventing its assembly and activation. The canonical activation of the NLRP3 inflammasome is a two-step process. The priming signal, often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The activation signal, triggered by a variety of stimuli including ion fluxes (e.g., potassium efflux induced by nigericin) or crystalline substances, promotes the oligomerization of NLRP3. This recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1. Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. NLRP3-IN-15 intervenes in this cascade by inhibiting the oligomerization of ASC, a crucial step for inflammasome assembly.
Caption: NLRP3 Inflammasome Activation Pathway and Inhibition by NLRP3-IN-15.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro NLRP3 Inflammasome Activation Assay
This protocol describes the induction of NLRP3 inflammasome activation in primary mouse peritoneal macrophages and the assessment of IL-1β secretion.
Materials:
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Primary mouse peritoneal macrophages (PMs)
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DMEM (Dulbecco's Modified Eagle Medium)
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Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin
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Lipopolysaccharide (LPS) from E. coli
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Nigericin
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NLRP3-IN-15
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DMSO (Dimethyl sulfoxide)
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ELISA kit for mouse IL-1β
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96-well cell culture plates
Procedure:
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Harvest primary peritoneal macrophages from mice and seed them in 96-well plates at a suitable density in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow the cells to adhere overnight.
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Prime the macrophages by replacing the medium with fresh DMEM containing 1% FBS and LPS (typically 1 µg/mL) for 3-4 hours.
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Prepare serial dilutions of NLRP3-IN-15 in DMSO. The final DMSO concentration in the cell culture should be kept below 0.1%.
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After the priming step, treat the cells with different concentrations of NLRP3-IN-15 for 30 minutes.
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Induce NLRP3 activation by adding nigericin (typically 5 µM) to the wells and incubate for 1-2 hours.
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Collect the cell culture supernatants.
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Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
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Calculate the IC50 value by plotting the percentage of IL-1β inhibition against the logarithm of the inhibitor concentration.
Western Blot for Caspase-1 and IL-1β Secretion
This protocol is used to detect the cleaved (active) forms of caspase-1 (p20) and IL-1β (p17) in the cell culture supernatant.
Materials:
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Supernatants from the in vitro inflammasome activation assay
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Protein precipitation reagents (e.g., trichloroacetic acid/acetone)
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk in TBST)
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Primary antibodies against mouse caspase-1 (p20) and IL-1β (p17)
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HRP-conjugated secondary antibodies
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Chemiluminescence detection reagent
Procedure:
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Precipitate the proteins from the collected cell culture supernatants using a suitable method like TCA/acetone precipitation.
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Resuspend the protein pellets in Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with primary antibodies against caspase-1 (p20) and IL-1β (p17) overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again with TBST.
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Detect the protein bands using a chemiluminescence detection system.
ASC Oligomerization Assay
This assay is used to visualize the formation of ASC specks, a hallmark of inflammasome activation.
Materials:
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Primary mouse peritoneal macrophages
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Lysis buffer (e.g., containing Triton X-100)
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Cross-linking agent (e.g., disuccinimidyl suberate - DSS)
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Laemmli sample buffer
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SDS-PAGE gels
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PVDF membranes
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Primary antibody against ASC
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HRP-conjugated secondary antibody
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Chemiluminescence detection reagent
Procedure:
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Following inflammasome activation as described in section 4.1, lyse the cells with a suitable lysis buffer.
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Centrifuge the lysates to pellet the insoluble ASC oligomers.
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Resuspend the pellet in buffer and treat with a cross-linking agent like DSS to stabilize the oligomers.
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Stop the cross-linking reaction and resuspend the pellet in Laemmli sample buffer.
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Separate the cross-linked proteins by SDS-PAGE and transfer to a PVDF membrane.
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Perform western blotting as described in section 4.2 using a primary antibody against ASC to detect the monomeric and oligomeric forms of ASC.
Caption: Experimental Workflow for ASC Oligomerization Assay.
In Vivo Mouse Model of Sepsis
This protocol outlines the procedure for inducing sepsis in mice using LPS and evaluating the anti-inflammatory effect of NLRP3-IN-15.
Materials:
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Male C57BL/6 mice (8-10 weeks old)
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Lipopolysaccharide (LPS) from E. coli
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NLRP3-IN-15
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Vehicle (e.g., saline with a small percentage of DMSO and Tween 80)
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Sterile saline
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Blood collection supplies
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ELISA kit for mouse IL-1β
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Histology supplies (formalin, paraffin, H&E stain)
Procedure:
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Acclimatize the mice for at least one week before the experiment.
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Administer NLRP3-IN-15 (50 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection.
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After a predetermined time (e.g., 1 hour), induce sepsis by i.p. injection of a sublethal dose of LPS (e.g., 10-20 mg/kg).
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Monitor the mice for clinical signs of sepsis.
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At a specific time point post-LPS injection (e.g., 4-6 hours), collect blood via cardiac puncture or another appropriate method.
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Separate the serum and store it at -80°C until analysis.
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Measure the serum levels of IL-1β using a commercial ELISA kit.
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For histological analysis, euthanize the mice and collect lung tissues.
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Fix the lung tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
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Evaluate the lung sections for inflammatory cell infiltration and alveolar wall thickening.
Conclusion
NLRP3-IN-15 is a potent and selective inhibitor of the NLRP3 inflammasome with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its favorable metabolic stability and pharmacokinetic profile make it a promising candidate for further preclinical and clinical development for the treatment of NLRP3-driven inflammatory diseases. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of inflammation and innate immunity.
